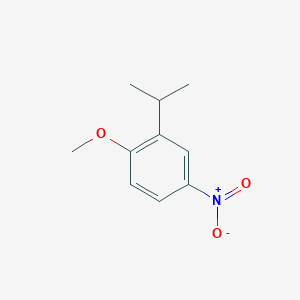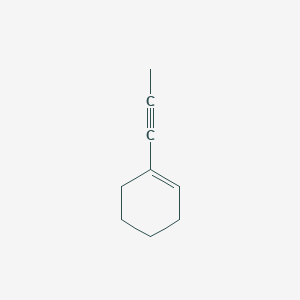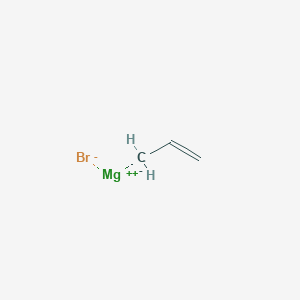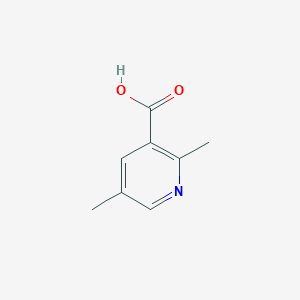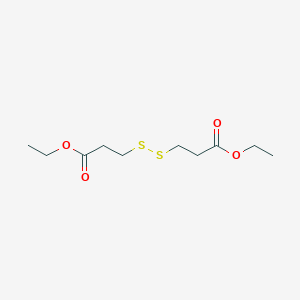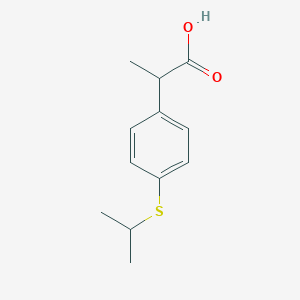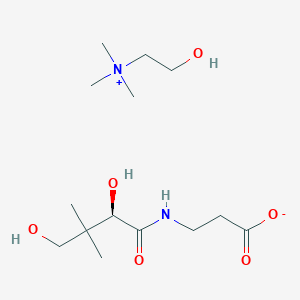
2-Hydroxyethyltrimethylammonium (R)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethyltrimethylammonium (R)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate, commonly known as HTMA, is a quaternary ammonium compound that has gained significant attention in the scientific community due to its potential applications in various fields, including material science, medicine, and agriculture. HTMA is a chiral molecule that possesses two enantiomers, namely (R)-HTMA and (S)-HTMA.
Applications De Recherche Scientifique
HTMA has been studied extensively for its potential applications in various fields. In material science, HTMA has been used as a surfactant for the synthesis of nanoparticles, such as silver and gold nanoparticles. HTMA has also been used as a stabilizer for the synthesis of metal-organic frameworks (MOFs) and as a ligand for the synthesis of coordination polymers.
In medicine, HTMA has been studied for its potential use as a drug delivery vehicle. HTMA can form self-assembled micelles in aqueous solutions, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability. HTMA has also been studied for its antimicrobial properties and its potential use as a disinfectant.
In agriculture, HTMA has been studied for its potential use as a plant growth regulator. HTMA can enhance the growth of crops and improve their resistance to stress factors, such as drought and salinity.
Mécanisme D'action
The mechanism of action of HTMA is not fully understood, but it is believed to involve the formation of hydrogen bonds and electrostatic interactions with other molecules. HTMA can interact with polar and nonpolar molecules, which makes it a versatile molecule for various applications.
Effets Biochimiques Et Physiologiques
HTMA has been found to be non-toxic and biocompatible, which makes it a promising candidate for biomedical applications. HTMA has been shown to have low cytotoxicity and hemolytic activity, which are important factors for drug delivery applications.
Avantages Et Limitations Des Expériences En Laboratoire
HTMA has several advantages for lab experiments, including its ease of synthesis, low cost, and versatility. HTMA can be used in a wide range of applications, from material science to medicine. However, HTMA also has some limitations, such as its limited solubility in water and its potential instability under certain conditions.
Orientations Futures
There are several future directions for the study of HTMA. One area of research is the development of new synthesis methods for HTMA and its derivatives. Another area of research is the exploration of new applications for HTMA, such as its potential use in catalysis and energy storage. Additionally, more research is needed to fully understand the mechanism of action of HTMA and its effects on biological systems.
Méthodes De Synthèse
The synthesis of HTMA involves the reaction of (R)-beta-alanine with 2,4-dihydroxy-3,3-dimethylbutyraldehyde, followed by the addition of 2-hydroxyethyltrimethylammonium chloride. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out under reflux conditions. The resulting product is a white crystalline solid that can be purified by recrystallization.
Propriétés
Numéro CAS |
10030-88-3 |
|---|---|
Nom du produit |
2-Hydroxyethyltrimethylammonium (R)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate |
Formule moléculaire |
C14H30N2O6 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C9H17NO5.C5H14NO/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;1-6(2,3)4-5-7/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);7H,4-5H2,1-3H3/q;+1/p-1/t7-;/m0./s1 |
Clé InChI |
HXCGBBALZREMAS-FJXQXJEOSA-M |
SMILES isomérique |
CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.C[N+](C)(C)CCO |
SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.C[N+](C)(C)CCO |
SMILES canonique |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.C[N+](C)(C)CCO |
Autres numéros CAS |
10030-88-3 |
Synonymes |
2-hydroxyethyltrimethylammonium (R)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



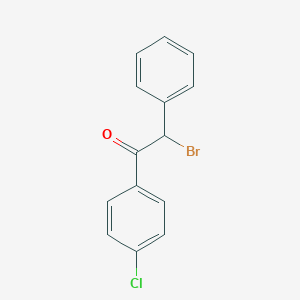
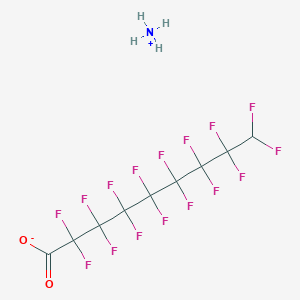
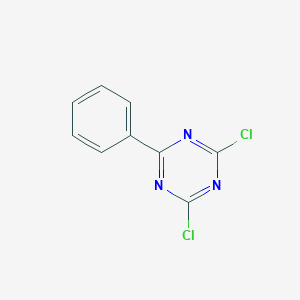
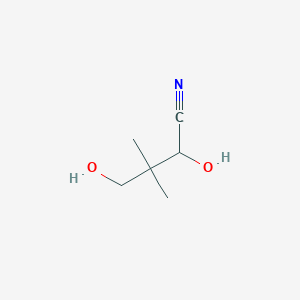
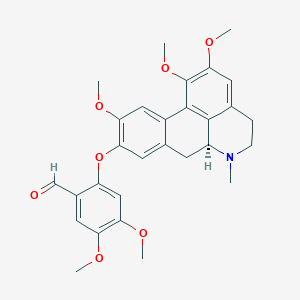
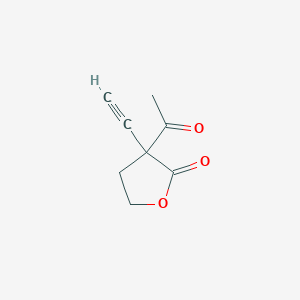

![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B157880.png)
